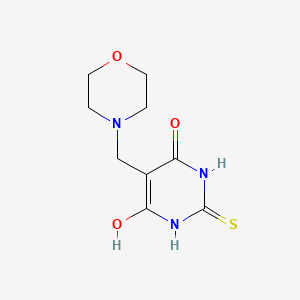

![molecular formula C15H23N3O3S B5537504 ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate](/img/structure/B5537504.png)

ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate is a compound with a complex structure involving a piperidine ring. This compound is part of a broader class of chemicals that have been explored for various applications, including their potential biological activities.

Synthesis Analysis

This compound can be synthesized through reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate and various derivatives in an ethanol/triethylamine (EtOH/TEA) solution at room temperature. Different derivatives yield varied products, including ethyl iminothiazolopyridine-4-carboxylate and diethyl thiazolo[3,2-a]pyridine-4-carboxylate derivatives (Mohamed, 2014), (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related compounds, such as ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate, has been determined using X-ray diffraction methods. These methods provide insights into the crystal structure and spatial arrangement of the molecules (Minga, 2005).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, leading to the formation of different derivatives. These reactions are dependent on the nature of the reactants and the conditions under which the reaction takes place. For instance, treatment with electrophilic reagents results in different derivatives, indicating a range of reactive sites within the molecule (Mohamed, 2021).

科学的研究の応用

GPIIb/IIIa Integrin Antagonists Development

Compounds similar to ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate have been developed as potent GPIIb/IIIa integrin antagonists. These antagonists are crucial in inhibiting platelet aggregation, offering therapeutic potential for antithrombotic treatments. A study by Hayashi et al. (1998) highlighted the synthesis of a highly potent and orally active fibrinogen receptor antagonist, showcasing its significant human platelet aggregation inhibitory activity and promising oral availability in guinea pigs (Hayashi et al., 1998).

Antituberculosis Activity

Jeankumar et al. (2013) designed and synthesized a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates that were evaluated for their antituberculosis activity. Among these compounds, one exhibited promising activity against Mycobacterium tuberculosis, underscoring the potential of such molecules in developing new antituberculosis agents (Jeankumar et al., 2013).

Anticancer Agents

Research into propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole explored their potential as anticancer agents. Rehman et al. (2018) synthesized a series of these hybrids and evaluated them for anticancer activity, finding several compounds with low IC50 values, suggesting strong anticancer potency compared to the reference drug doxorubicin. This indicates the utility of structurally related compounds in cancer treatment strategies (Rehman et al., 2018).

Antimicrobial and Antioxidant Activities

Youssef and Amin (2012) utilized a Biginelli reaction to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, further reacting them to yield ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates. These compounds were then tested for their biological activity as antioxidants and antimicrobial agents, demonstrating moderate to good activities and highlighting the potential applications of these compounds in pharmaceutical development (Youssef & Amin, 2012).

特性

IUPAC Name |

ethyl 4-[3-(4-methyl-1,3-thiazol-5-yl)propanoylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-3-21-15(20)18-8-6-12(7-9-18)17-14(19)5-4-13-11(2)16-10-22-13/h10,12H,3-9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRZGKNVYZQUCQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=C(N=CS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-{[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]amino}-1-piperidinecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(dimethylamino)ethyl]-9-(2,6-dimethylpyridin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5537430.png)

![2-(1-piperidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537437.png)

![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5537453.png)

![4-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5537455.png)

![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)

![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)

![2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5537498.png)

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)